molecular formula C9H5BrClNO2 B15274209 5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione

5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B15274209
M. Wt: 274.50 g/mol
InChI Key: VWKWQGAFGQUQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole derivative featuring a bicyclic core with bromo (Br), chloro (Cl), and methyl (Me) substituents at positions 5, 6, and 7, respectively. Its molecular formula is C₉H₅BrClNO₂, yielding a molecular weight of 299.50 g/mol. The compound’s structure combines electron-withdrawing halogens and a hydrophobic methyl group, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

5-bromo-6-chloro-7-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrClNO2/c1-3-6(11)5(10)2-4-7(3)12-9(14)8(4)13/h2H,1H3,(H,12,13,14)

InChI Key

VWKWQGAFGQUQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Br)C(=O)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of a suitable indole precursor, followed by methylation and oxidation steps. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex indole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroindole compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse indole derivatives.

Scientific Research Applications

5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research into its potential as an anticancer, antiviral, and antimicrobial agent is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione with three analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione Br (5), Cl (6), Me (7) C₉H₅BrClNO₂ 299.50 Not provided Reference compound
5-Bromo-7-methyl-1H-indole-2,3-dione Br (5), Me (7) C₉H₆BrNO₂ 256.06 Not provided Lacks Cl at position 6
6-Bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione Br (6), F (7) C₈H₃BrFNO₂ 244.02 1336963-95-1 Br/F at 6/7; no Me
5-Bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione Br (5), OH (6) C₈H₄BrNO₃ 242.03 1909316-11-5 OH instead of Cl/Me; lower MW

Key Observations :

  • Halogen Effects : The target compound’s dual Br/Cl substituents enhance lipophilicity compared to analogs with single halogens (e.g., 6-Bromo-7-fluoro) or hydroxyl groups. This may improve membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing vs. Donating Groups : The hydroxyl group in 5-Bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione introduces hydrogen-bonding capacity, contrasting with the electron-withdrawing Cl in the target compound .

Stability and Spectroscopic Features

  • This suggests that the methyl group in the target compound may similarly resist fragmentation, enhancing detectability in analytical workflows .
  • NMR Trends : highlights that NMR data for halogenated indoles are highly sensitive to substituent positions. The target compound’s ¹H/¹³C NMR would likely exhibit distinct shifts due to the Cl and Me groups compared to fluoro or hydroxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.